Histidinatoadenine platinum(II)

Descripción

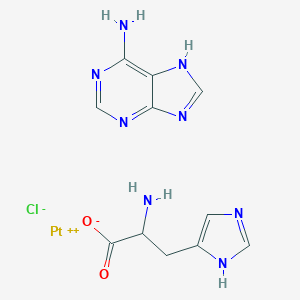

Histidinatoadenine platinum(II) is a platinum(II) complex hypothesized to coordinate with histidine (an α-amino acid) and adenine (a nucleobase). For instance, diaquotrishistidinatodiplatinum(II) chloride (a dinuclear Pt(II) complex with histidine ligands) and platinum(II) oxalato complexes involving adenine derivatives (e.g., [Pt(ox)(L1)], where L1 = adenine-based ligands) provide structural and synthetic parallels . These complexes typically adopt square planar geometry, with ligands like histidine acting as tridentate or bidentate chelators via amino nitrogen, carboxylate oxygen, or imidazole nitrogen .

Propiedades

Número CAS |

117075-43-1 |

|---|---|

Fórmula molecular |

C11H13ClN8O2Pt |

Peso molecular |

519.8 g/mol |

Nombre IUPAC |

2-amino-3-(1H-imidazol-5-yl)propanoate;platinum(2+);7H-purin-6-amine;chloride |

InChI |

InChI=1S/C6H9N3O2.C5H5N5.ClH.Pt/c7-5(6(10)11)1-4-2-8-3-9-4;6-4-3-5(9-1-7-3)10-2-8-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H,(H3,6,7,8,9,10);1H;/q;;;+2/p-2 |

Clave InChI |

JJQINKAKYWFEQR-UHFFFAOYSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)[O-])N.C1=NC2=NC=NC(=C2N1)N.[Cl-].[Pt+2] |

Sinónimos |

histidinatoadenine platinum(II) Pt(His)(adenine) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Platinum(II) Complexes

Platinum(II)-Amino Acid Complexes

Key Findings :

- Histidine’s imidazole ring enhances stability and multidentate coordination compared to arginine or lysine, which often act as monodentate ligands .

Platinum(II)-Nucleobase Complexes

Key Findings :

- Adenine derivatives in Pt(II) complexes improve DNA targeting through nucleobase-specific interactions (e.g., N7-guanine binding) .

- Oxalato ligands (as in oxaliplatin analogs) reduce nephrotoxicity compared to cisplatin .

Platinum(II) Complexes with Heterocyclic Ligands

Key Findings :

- Trans-platinum complexes (e.g., iodido or pyridine derivatives) exhibit distinct mechanisms, such as protein binding or membrane disruption, circumventing cisplatin resistance .

- O,S-bidentate ligands enhance lipophilicity and cellular uptake compared to purely N-donor systems .

Coordination Modes

- Histidine: Acts as tridentate (amino N, carboxylate O, imidazole N1) in dinuclear complexes, forming stable bridges between Pt centers .

- Adenine : Binds via N7 or N9 positions, enabling DNA intercalation or crosslinking .

Cytotoxicity and Mechanisms

Data Tables

Table 1. Comparative Cytotoxicity of Selected Pt(II) Complexes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.